4-nitrophenyl N-benzoylglycinate
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Overview
Description
4-Nitrophenyl N-benzoylglycinate is a chemical compound with the molecular formula C15H12N2O5. It is known for its applications in organic synthesis and pharmaceutical research. The compound features a nitrophenyl group and a benzoylglycine moiety, making it a versatile building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl N-benzoylglycinate typically involves the reaction of 4-nitrophenol with N-benzoylglycine. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include an inert atmosphere and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl N-benzoylglycinate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acid and alcohol.
Scientific Research Applications
4-Nitrophenyl N-benzoylglycinate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development and as a reference standard in pharmaceutical testing.
Biological Studies: Employed in studies involving enzyme kinetics and protein-ligand interactions
Mechanism of Action
The mechanism of action of 4-nitrophenyl N-benzoylglycinate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The benzoylglycine moiety can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
N-Benzoylglycine: A simpler analog without the nitrophenyl group.
4-Nitrophenyl Glycinate: Lacks the benzoyl group but retains the nitrophenyl and glycine moieties
Uniqueness: 4-Nitrophenyl N-benzoylglycinate is unique due to the presence of both the nitrophenyl and benzoylglycine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(4-nitrophenyl) 2-benzamidoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-14(10-16-15(19)11-4-2-1-3-5-11)22-13-8-6-12(7-9-13)17(20)21/h1-9H,10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOAJFPTNSFEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49675813 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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